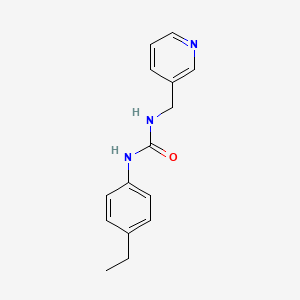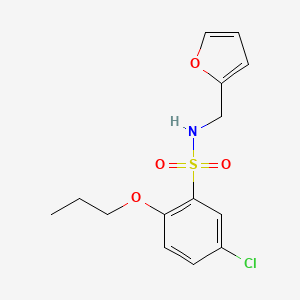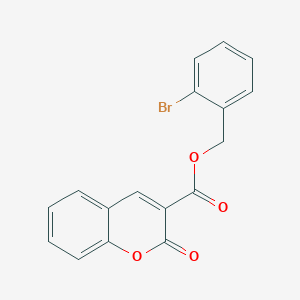![molecular formula C22H20N2O7 B5088644 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5088644.png)
5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione]', also known as OMe-IBD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. OMe-IBD is a derivative of the isoindole-1,3-dione family and has been synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction.
作用機序
The mechanism of action of 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] is not fully understood. However, it has been reported that 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has also been reported to inhibit the growth of fungi and bacteria by disrupting the cell membrane and inhibiting the synthesis of nucleic acids.
Biochemical and Physiological Effects
5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has been reported to have both biochemical and physiological effects. Biochemically, 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has been reported to inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins. Physiologically, 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation.
実験室実験の利点と制限
5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has several advantages for lab experiments, including its high purity, good yields, and ease of synthesis. However, 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] also has some limitations, including its limited solubility in water and its potential toxicity to cells.
将来の方向性
5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has several potential future directions for scientific research. These include the synthesis of 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] derivatives with improved solubility and bioactivity, the investigation of the mechanism of action of 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione], and the development of 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione]-based materials for optoelectronics and biomedical applications. Additionally, further studies are needed to determine the potential toxicity of 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] and its derivatives in vivo.
合成法
5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has been synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. On the other hand, the Buchwald-Hartwig amination reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. Both methods have been reported to yield 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] in good yields and high purity.
科学的研究の応用
5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has been reported to have potential applications in various fields, including material science, optoelectronics, and medicinal chemistry. In material science, 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has been used as a building block for the synthesis of conjugated polymers and as a dopant for the synthesis of conducting polymers. In optoelectronics, 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has been used as a fluorescent probe for the detection of metal ions and as a sensitizer for the synthesis of dye-sensitized solar cells. In medicinal chemistry, 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has been reported to have anticancer, antifungal, and antibacterial activities.
特性
IUPAC Name |
2-(2-methoxyethyl)-5-[2-(2-methoxyethyl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7/c1-29-9-7-23-19(25)15-5-3-13(11-17(15)21(23)27)31-14-4-6-16-18(12-14)22(28)24(20(16)26)8-10-30-2/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMCZLOYUSWRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B5088562.png)

![3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5088572.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(isopropylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5088577.png)

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5088590.png)



![2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B5088632.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indazol-1-yl)acetamide](/img/structure/B5088639.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-5-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5088646.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5088655.png)
![N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]acetamide hydrochloride](/img/structure/B5088665.png)
